

An In-depth Technical Guide to Marimastat's Inhibition of Angiogenesis and Metastasis

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Compound of Interest		
Compound Name:	Marimastat	
Cat. No.:	B1683930	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Marimastat (BB-2516) is a pioneering, orally bioavailable, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1] As a member of the hydroxamate class of inhibitors, its primary mechanism involves chelating the essential zinc ion within the active site of MMPs, thereby preventing the degradation of the extracellular matrix (ECM).[2] This action is central to its ability to inhibit two critical processes in cancer progression: angiogenesis and metastasis. By blocking the enzymatic activity of MMPs, particularly collagenases and gelatinases,

Marimastat impedes the breakdown of tissue barriers, which is a prerequisite for both the formation of new blood vessels to feed a tumor and the invasion of cancer cells into surrounding tissues and the vasculature.[3][4] While promising in extensive preclinical models, its clinical efficacy has been limited, sparking further research into the nuanced roles of specific MMPs and the tumor microenvironment.[5][6] This guide provides a detailed examination of Marimastat's mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: MMP Inhibition

Marimastat is a synthetic, peptidomimetic compound designed to mimic the structure of collagen at the MMP cleavage site.[2][7] Its hydroxamic acid functional group (-C(=O)NHOH) acts as a potent zinc-binding group (ZBG).[2][8]





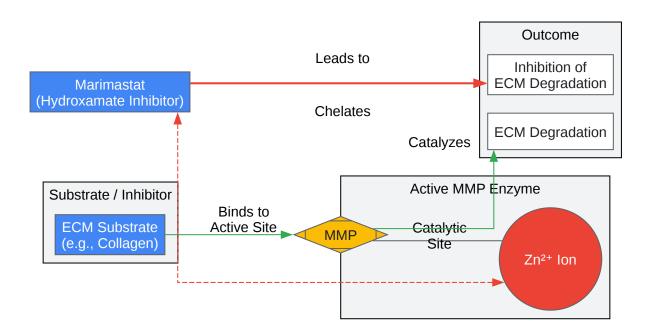


The core mechanism involves:

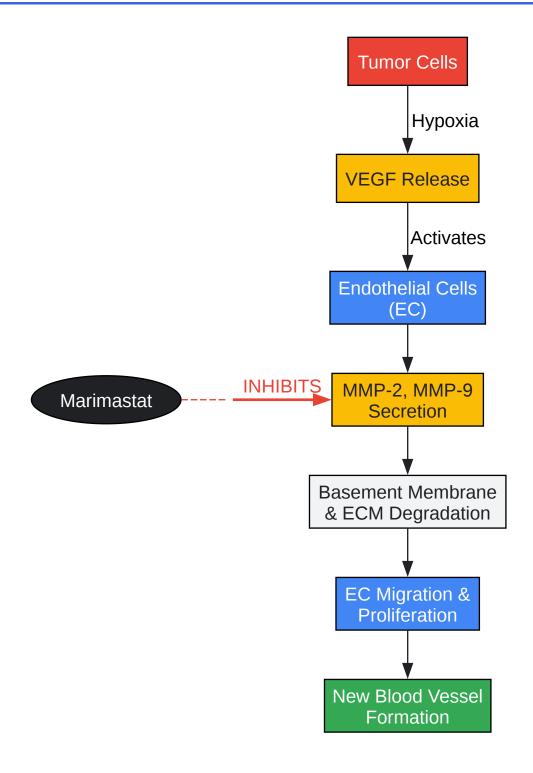
- Competitive Binding: Marimastat reversibly binds to the active site of various MMPs.[2]
- Zinc Chelation: The hydroxamate moiety forms a stable, bidentate complex with the Zn²⁺ ion located at the catalytic center of the enzyme.[8]
- Enzymatic Inactivation: This binding action blocks the access of natural substrates, such as collagen and other ECM proteins, to the active site, thereby inhibiting the enzyme's proteolytic activity.[4]

By functioning as a broad-spectrum inhibitor, **Marimastat** targets multiple MMP family members involved in cancer progression.[1]

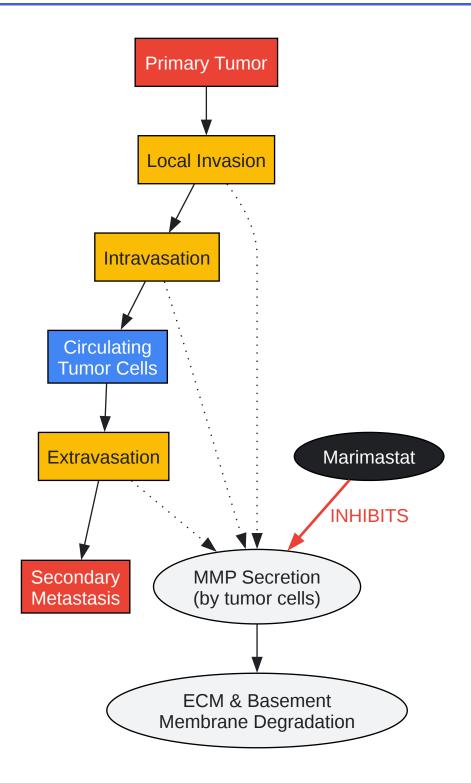




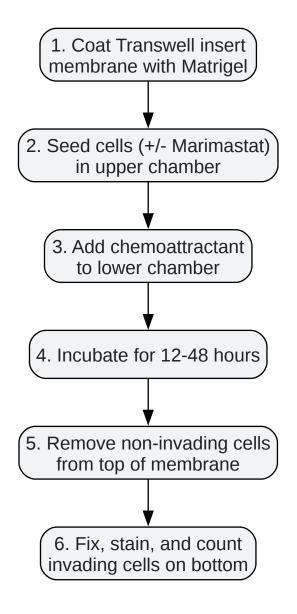












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